molecular formula C15H17N5O3 B1681822 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol CAS No. 226907-52-4

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Cat. No. B1681822
CAS RN: 226907-52-4
M. Wt: 315.33 g/mol
InChI Key: YYCDGEZXHXHLGW-UHFFFAOYSA-N
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Description

SM360320, also known as CL-087, is a potent, orally active and selective TLR7 agonist. SM360320 induced in vivo secretion of interferon alpha (IFNalpha) and exerted a significant antitumor effect in CEA.Tg mice challenged with a syngenic tumor cell line expressing CEA and an additive effect with a CEA vaccine. SM360320 may have potential as immunological adjuvant for therapeutic DNA vaccines.

Scientific Research Applications

Study 1 Synthetic Studies Directed Towards Agelasine Analogs

This study focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-substituents. Significant variations in amino/imino tautomer ratios were observed. NMR methods were used to identify these tautomers. When treated with benzyl bromide, these compounds resulted in N-7- and N6-benzylated products, with N-7 being the major product. The presence of strongly electronegative substituents at C-2 significantly affected the reactivity under alkylation conditions (Roggen & Gundersen, 2008).

Antimycobacterial Potential of Purine Analogs

Study 2 Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-Furyl)Purines

The study synthesized various purine derivatives and evaluated their activity against Mycobacterium tuberculosis. 9-Benzylpurines, particularly those with electron-donating substituents and a chlorine atom in the purine 2-position, exhibited high antimycobacterial activity. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated notable potential as an antituberculosis drug due to its low toxicity, high activity inside macrophages, and significant antimycobacterial activity (Bakkestuen, Gundersen & Utenova, 2005).

Radiolabeled Purine Derivatives for Cancer Imaging

Study 3 Radiolabeled O6-Benzylguanine Derivatives as Potential PET Imaging Agents for DNA Repair Protein in Breast Cancer

This study synthesized novel radiolabeled O6-benzylguanine derivatives for evaluating as PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in breast cancer. The synthesized analogs showed strong inhibitory effectiveness on AGT, warranting further evaluation for their potential in breast cancer imaging (Zheng, Liu, Fei, Wang, Ohannesian, Erickson, Stone & Hutchins, 2003).

Synthesis and Evaluation of Purine Analogs for Biological Activity

Study 4 Synthesis and Characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines

The study focused on synthesizing 6-carbamoyl-9H-purines and evaluating their potential biological activity. The synthesized compounds showed promise with full characterization by spectroscopic data. Intramolecular hydrogen bonding was identified as a significant feature of these compounds, impacting their biological properties (Yahyazadeh, 2014).

Mechanism of Action

Target of Action

The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .

Mode of Action

TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .

Biochemical Pathways

Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .

Pharmacokinetics

Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .

Action Environment

The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .

properties

IUPAC Name

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCDGEZXHXHLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434307
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226907-52-4
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
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Reactant of Route 6
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